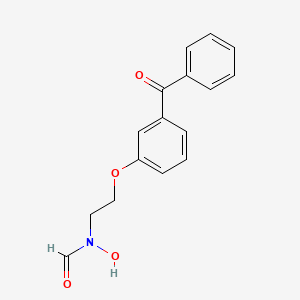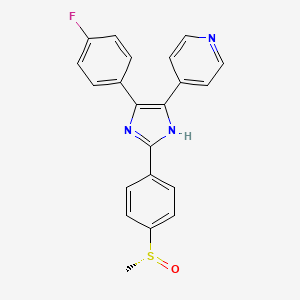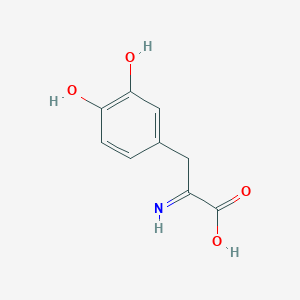![molecular formula C21H18FN3O6 B10756995 N-[3-(2-fluoroethoxy)phenyl]-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide](/img/structure/B10756995.png)
N-[3-(2-fluoroethoxy)phenyl]-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide is a small molecule compound with a complex structureThe compound has a molecular formula of C21H18FN3O6 and a molecular weight of 427.38 g/mol .
Preparation Methods
The synthesis of N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, as it is primarily used in experimental settings. the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its interactions with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide involves its interaction with molecular targets such as caspase-3. Caspase-3 is an enzyme that plays a crucial role in the process of apoptosis (programmed cell death). By inhibiting caspase-3, the compound can modulate apoptotic pathways, which is of significant interest in the context of diseases characterized by excessive cell death .
Comparison with Similar Compounds
N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide can be compared with other caspase-3 inhibitors. Similar compounds include:
Z-DEVD-FMK: A well-known caspase-3 inhibitor used in apoptosis research.
Ac-DEVD-CHO: Another caspase-3 inhibitor with a different chemical structure.
Q-VD-OPh: A broad-spectrum caspase inhibitor that also targets caspase-3.
The uniqueness of N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide lies in its specific structural features and its potential for selective inhibition of caspase-3, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C21H18FN3O6 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[3-(2-fluoroethoxy)phenyl]-N'-(1,3,4-trioxoisoquinolin-6-yl)butanediamide |
InChI |
InChI=1S/C21H18FN3O6/c22-8-9-31-14-3-1-2-12(10-14)23-17(26)6-7-18(27)24-13-4-5-15-16(11-13)19(28)21(30)25-20(15)29/h1-5,10-11H,6-9H2,(H,23,26)(H,24,27)(H,25,29,30) |
InChI Key |
DQXBKUVWJSZHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)NC(=O)CCC(=O)NC2=CC3=C(C=C2)C(=O)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N-(Pyridin-4-Ylmethyl)imidazo[1,2-A]pyrazin-8-Amine](/img/structure/B10756918.png)

![3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10756921.png)
![(3AR,6R,6AS)-6-((S)-((S)-Cyclohex-2-enyl)(hydroxy)methyl)-6A-methyl-4-oxo-hexahydro-2H-furo[3,2-C]pyrrole-6-carbaldehyde](/img/structure/B10756934.png)
![Methyl 4-Bromo-N-[8-(Hydroxyamino)-8-Oxooctanoyl]-L-Phenylalaninate](/img/structure/B10756938.png)
![6-Amino-2-[(1-Naphthylmethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756939.png)
![6-Amino-2-Methyl-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756941.png)
![(1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate](/img/structure/B10756948.png)

![6-Amino-2-[(Thiophen-2-Ylmethyl)amino]-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756964.png)
phosphoryl-2-Benzylpropanoyl}-L-Phenylalanine](/img/structure/B10756967.png)
![2-[4-(3-Methyl-1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10756974.png)
![2-({[2,3,5,6-Tetrafluoro-3'-(Trifluoromethoxy)biphenyl-4-Yl]amino}carbonyl)cyclopenta-1,3-Diene-1-Carboxylic Acid](/img/structure/B10756987.png)

